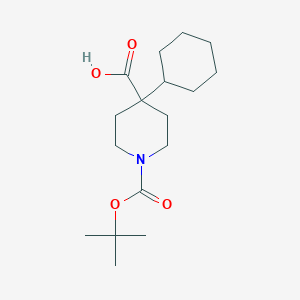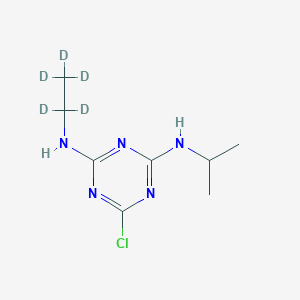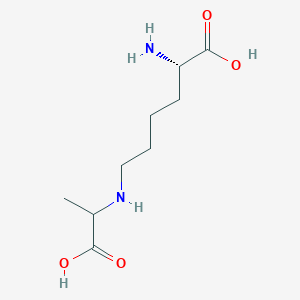
N(6)-(1-Carboxyethyl)-L-Lysin
Übersicht
Beschreibung
N?-(1-Carboxyethyl)-L-lysine is a lysine-derived advanced glycation end product (AGE) that forms through the Maillard reaction between proteins and reducing sugars. This compound is significant in the study of aging and various diseases, including diabetes and neurodegenerative disorders .
Wissenschaftliche Forschungsanwendungen
N?-Carboxyethyl-L-Lysin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
N?-Carboxyethyl-L-Lysin übt seine Wirkungen durch die Modifizierung von Proteinen aus, was zu Veränderungen in ihrer Struktur und Funktion führt. Diese Modifikation kann verschiedene molekulare Ziele, einschließlich Enzyme und Strukturproteine, beeinflussen und normale zelluläre Prozesse stören. Zu den beteiligten Signalwegen gehören die Aktivierung von Entzündungsreaktionen und oxidativer Stress .
Ähnliche Verbindungen:
N?-Carboxyethyl-L-Lysin: Ein weiteres von Lysin abgeleitetes AGE, das durch ähnliche Glykationsreaktionen entsteht.
Pentosidin: Ein vernetzendes AGE, das durch die Reaktion von Lysin- und Argininresten mit reduzierenden Zuckern entsteht.
Eindeutigkeit: N?-Carboxyethyl-L-Lysin ist einzigartig aufgrund seiner spezifischen Bildung aus Methylglyoxal und seiner besonderen Auswirkungen auf die Proteinstruktur und -funktion. Seine Rolle bei Krankheitsmechanismen und sein Potenzial als Biomarker machen es zu einer wertvollen Verbindung für die Forschung .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N?-(1-Carboxyethyl)-L-lysine typically involves the reaction of lysine with methylglyoxal under controlled conditions. The reaction is carried out in aqueous solutions at physiological pH to mimic in vivo conditions. The product is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of N?-(1-Carboxyethyl)-L-lysine involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification methods to ensure consistency and quality .
Analyse Chemischer Reaktionen
Reaktionstypen: N?-Carboxyethyl-L-Lysin unterliegt hauptsächlich Glykationsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.
Reduktion: Natriumborhydrid oder andere Reduktionsmittel in wässrigen Lösungen.
Substitution: Verschiedene Nucleophile können unter basischen Bedingungen mit N?-Carboxyethyl-L-Lysin reagieren.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene glykierte Proteine und Peptide, die hinsichtlich ihrer Rolle bei Krankheitsmechanismen untersucht werden .
Wirkmechanismus
N?-(1-Carboxyethyl)-L-lysine exerts its effects through the modification of proteins, leading to changes in their structure and function. This modification can affect various molecular targets, including enzymes and structural proteins, disrupting normal cellular processes. The pathways involved include the activation of inflammatory responses and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
N?-(1-Carboxymethyl)-L-lysine: Another lysine-derived AGE that forms through similar glycation reactions.
Pentosidine: A cross-linking AGE that forms through the reaction of lysine and arginine residues with reducing sugars.
Uniqueness: N?-(1-Carboxyethyl)-L-lysine is unique due to its specific formation from methylglyoxal and its distinct effects on protein structure and function. Its role in disease mechanisms and potential as a biomarker make it a valuable compound for research .
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-(1-carboxyethylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-6(8(12)13)11-5-3-2-4-7(10)9(14)15/h6-7,11H,2-5,10H2,1H3,(H,12,13)(H,14,15)/t6?,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYPSOHOIAZISD-MLWJPKLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972937 | |
| Record name | N~6~-(1-Carboxyethyl)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5746-03-2 | |
| Record name | N(6)-(1-Carboxyethyl)lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~6~-(1-Carboxyethyl)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N6-(1-CARBOXYETHYL)-L-LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8KUP1WS1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Leuhistin and where is it found?
A1: Leuhistin is a naturally occurring compound isolated from the culture broth of the bacterium Bacillus laterosporus BMI156-14F1 []. It acts as an inhibitor of aminopeptidase M, an enzyme that cleaves amino acids from the N-terminus of peptides and proteins.
Q2: What is the structure of Leuhistin?
A2: The structure of Leuhistin was determined using Nuclear Magnetic Resonance (NMR) spectroscopy and confirmed by X-ray analysis and chemical methods []. It is a (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



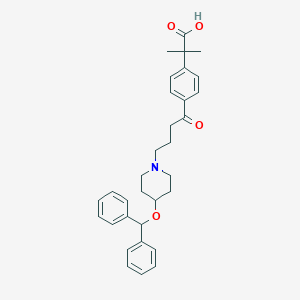
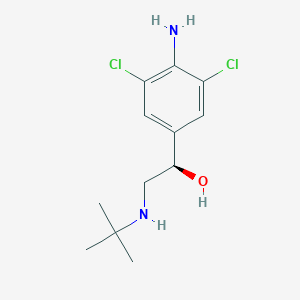
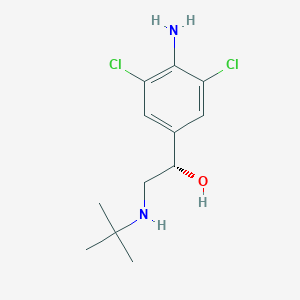


![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)
![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)
